2-hexyl-3-[(4-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
2-hexyl-3-[(4-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic organic compound that belongs to the class of benzo[c]chromen-6-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hexyl-3-[(4-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hexylbenzoic acid and 4-methoxybenzyl alcohol.
Esterification: The 2-hexylbenzoic acid is esterified with 4-methoxybenzyl alcohol in the presence of a catalyst, such as sulfuric acid, to form the corresponding ester.
Cyclization: The ester undergoes cyclization under acidic or basic conditions to form the benzo[c]chromen-6-one core structure.
Hydrogenation: The benzo[c]chromen-6-one is then subjected to hydrogenation to reduce the double bonds and form the tetrahydro derivative.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-hexyl-3-[(4-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-hexyl-3-[(4-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-hexyl-3-[(4-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as cyclooxygenase or receptors like the estrogen receptor.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one
- 8-methoxy-3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one
- 2-hexyl-3-[(3-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one
Uniqueness
2-hexyl-3-[(4-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern and tetrahydro structure, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C27H32O4 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-hexyl-3-[(4-methoxyphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C27H32O4/c1-3-4-5-6-9-20-16-24-22-10-7-8-11-23(22)27(28)31-26(24)17-25(20)30-18-19-12-14-21(29-2)15-13-19/h12-17H,3-11,18H2,1-2H3 |
InChI Key |
RCJDLUHHFPOLCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)OC)OC(=O)C4=C2CCCC4 |
Origin of Product |
United States |
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